molecular formula C12H18O2 B077962 Norborn-2-ylmethyl methacrylate CAS No. 10375-00-5

Norborn-2-ylmethyl methacrylate

Cat. No.: B077962
CAS No.: 10375-00-5
M. Wt: 194.27 g/mol
InChI Key: LTZJEGMQCRHIKJ-UHFFFAOYSA-N
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Description

Norborn-2-ylmethyl methacrylate (CAS 29753-02-4), also known as 2-norbornyl methacrylate, is a methacrylic acid ester featuring a bicyclic norbornyl group. Its molecular formula is C₁₁H₁₆O₂, with a molecular weight of 180.24 g/mol. The compound is characterized by its bicyclo[2.2.1]heptane (norbornane) structure, which imparts rigidity and influences its reactivity and polymer properties . Key spectral data include:

  • IR: Peaks at 2940, 2860 (C-H stretching), 1710 cm⁻¹ (C=O stretching) .
  • NMR: δ 2.25–2.39 (m, 3H, norbornyl protons), 2.08 (s, 3H, methyl group), and 1.03–1.90 (m, 8H, bicyclic protons) .

The compound is synthesized via esterification of methacrylic acid with norborn-2-ylmethanol, often using acid catalysts like sulfuric acid . Its stereochemistry (exo/endo isomerism) and bicyclic structure make it valuable in polymers requiring high thermal stability and mechanical strength.

Properties

CAS No.

10375-00-5

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2-bicyclo[2.2.1]heptanylmethyl 2-methylprop-2-enoate

InChI

InChI=1S/C12H18O2/c1-8(2)12(13)14-7-11-6-9-3-4-10(11)5-9/h9-11H,1,3-7H2,2H3

InChI Key

LTZJEGMQCRHIKJ-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC1CC2CCC1C2

Canonical SMILES

CC(=C)C(=O)OCC1CC2CCC1C2

Other CAS No.

10375-00-5

Origin of Product

United States

Comparison with Similar Compounds

Methyl Methacrylate (MMA)

Property Norborn-2-ylmethyl Methacrylate Methyl Methacrylate (MMA)
Molecular Formula C₁₁H₁₆O₂ C₅H₈O₂
Molecular Weight (g/mol) 180.24 100.12
Key Functional Groups Methacrylate + norbornyl Methacrylate + methyl
Polymer Tg* ~120–150°C (estimated) ~105°C
Reactivity Lower due to steric hindrance Higher
Applications High-performance coatings Plexiglass, adhesives

Key Differences :

  • Thermal Stability: The norbornyl group in this compound enhances thermal stability compared to MMA, making it suitable for high-temperature applications .
  • Reactivity: MMA polymerizes more readily due to reduced steric hindrance, whereas the norbornyl group slows polymerization but improves crosslinking efficiency .

Glycidyl Methacrylate (GMA)

Property This compound Glycidyl Methacrylate (GMA)
Molecular Formula C₁₁H₁₆O₂ C₇H₁₀O₃
Functional Groups Methacrylate + norbornyl Methacrylate + epoxide
Reactivity Radical polymerization Radical + epoxy ring-opening
Applications Specialty polymers Dental composites, coatings

Key Differences :

  • Epoxide vs. Norbornyl: GMA’s epoxide group enables dual reactivity (polymerization and crosslinking), whereas the norbornyl group primarily enhances rigidity and thermal resistance .
  • Stereochemical Impact: this compound’s bicyclic structure provides steric constraints absent in GMA, affecting copolymerization kinetics .

Methyl 5-Norbornene-2-carboxylate (MNBC)

Property This compound Methyl 5-Norbornene-2-carboxylate (MNBC)
Molecular Formula C₁₁H₁₆O₂ C₉H₁₂O₂
Functional Groups Methacrylate ester Carboxylic acid ester
Synthesis Yield ~93% (acid-catalyzed esterification) ~93% (similar method)
Applications Polymer additives Monomers for functional polymers

Key Differences :

  • Ester Group : MNBC lacks the reactive methacrylate double bond, limiting its use in chain-growth polymerization.
  • Thermal Behavior: Both compounds benefit from norbornyl-derived stability, but MNBC’s carboxylate group may reduce hydrophobicity compared to the methacrylate .

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